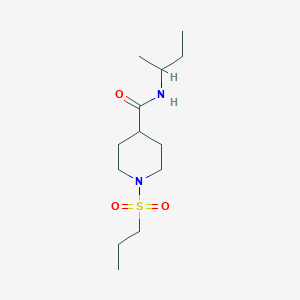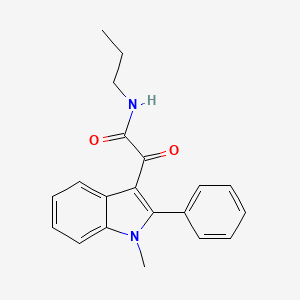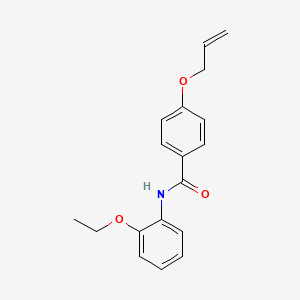
N-allyl-2-(2-fluorophenoxy)butanamide
Overview
Description
N-allyl-2-(2-fluorophenoxy)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of amides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-fluorophenoxy)butanamide is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). In addition, the compound has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway, which plays a crucial role in regulating inflammation and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, the compound has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in the pathogenesis of various diseases. Moreover, the compound has been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
N-allyl-2-(2-fluorophenoxy)butanamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in moderate yields. In addition, the compound has shown promising results in various biological assays, including cell viability assays and enzyme inhibition assays. However, the compound has some limitations for lab experiments. The compound is not very soluble in water, which can make it challenging to use in aqueous-based assays. Moreover, the compound has not been extensively studied for its toxicity, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for the study of N-allyl-2-(2-fluorophenoxy)butanamide. One of the future directions is to study the compound's toxicity and pharmacokinetics in vivo. This will provide valuable information on the safety and efficacy of the compound in animal models. Another future direction is to study the compound's potential applications in the treatment of other diseases, including metabolic disorders and infectious diseases. Moreover, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the compound can be used as a lead compound for the development of new drugs with improved biological activity and selectivity.
Conclusion:
This compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound exerts its biological activity by modulating various signaling pathways, and it has several biochemical and physiological effects. Although the compound has some limitations for lab experiments, it has several advantages, including its ease of synthesis and promising results in various biological assays. There are several future directions for the study of this compound, including the study of its toxicity and pharmacokinetics in vivo, the study of its potential applications in the treatment of other diseases, and the development of new drugs based on this compound.
Scientific Research Applications
N-allyl-2-(2-fluorophenoxy)butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, the compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, the compound has shown potential in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-9-15-13(16)11(4-2)17-12-8-6-5-7-10(12)14/h3,5-8,11H,1,4,9H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNYFDGNGNDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)
![3-methyl-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4425735.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)

![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4425777.png)
![N-(4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4425783.png)
![2-(4-chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4425785.png)

![ethyl 5-{[(5-methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B4425791.png)
